molecular formula C2H6N2O · C2H4O2 B555459 2-Aminoacetamide acetate CAS No. 105359-66-8

2-Aminoacetamide acetate

Cat. No. B555459
M. Wt: 134.13 g/mol
InChI Key: CFBOHTFVUPKHJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Aminoacetamide acetate (2AA) is a chemical compound that is used in a variety of scientific applications, including the synthesis of various compounds, as a reagent in biochemical experiments, and as a catalyst in organic reactions. 2AA is a colorless, odorless, and water-soluble compound that is commercially available in both liquid and powder form. It is also a relatively inexpensive chemical, making it an attractive option for laboratory experiments.

Scientific Research Applications

Metabolic Pathways in Cancer

Research indicates that acetate, among other substrates, plays a role in fueling the tricarboxylic acid (TCA) cycle in cancer cells, especially under hypoxia. The study identifies critical metabolic nodes in glutamine and acetate metabolism as determinants of tumor metabolic plasticity, suggesting potential targets for synthetic lethal treatments in cancer therapy (Corbet & Féron, 2015).

Role in Neurological Diseases

ACE2, which facilitates amino acid transport, has been identified as a critical receptor for SARS-CoV-2. This highlights the importance of amino acid transporters in both viral infections and potentially in regulating neurological diseases. The modulation of these transporters could have therapeutic implications for diseases related to the central nervous system (Gheblawi et al., 2020).

Acetate Utilization and Regulation

In Corynebacterium glutamicum, acetate metabolism research provides insights into how acetate and glucose can serve as carbon sources for amino acid production. This bacterial model helps understand the biochemical, genetic, and regulatory aspects of acetate metabolism, potentially applicable in biotechnological processes to produce amino acids and other bioproducts (Gerstmeir et al., 2003).

Aspartame Metabolism

Research into the metabolism of aspartame, a compound containing an amino acid moiety, in humans and animals sheds light on the metabolic fate of aspartate. Aspartame is hydrolyzed into aspartic acid, phenylalanine, and methanol, with aspartate being metabolized similarly to dietary aspartic acid. This can inform research on the metabolic pathways of similar compounds (Ranney & Oppermann, 1979).

Neuroimaging in Schizophrenia

Studies using spectroscopic techniques to measure concentrations of neurochemicals like N-acetylaspartate (NAA) in schizophrenia reveal chemical alterations that could serve as indicators of the disease. This research underscores the value of exploring specific amino acids and their derivatives in diagnosing and understanding the pathophysiology of psychiatric disorders (Martínez de Velasco Soriano et al., 2011).

properties

IUPAC Name

acetic acid;2-aminoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2O.C2H4O2/c3-1-2(4)5;1-2(3)4/h1,3H2,(H2,4,5);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFBOHTFVUPKHJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70606750
Record name Acetic acid--glycinamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70606750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminoacetamide acetate

CAS RN

105359-66-8
Record name Acetic acid--glycinamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70606750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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